molecular formula C24H27ClN2O4 B3109913 (S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate CAS No. 177707-21-0

(S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate

Cat. No. B3109913
CAS RN: 177707-21-0
M. Wt: 442.9 g/mol
InChI Key: ZKNOZMLEELSSCI-ZRBLBEILSA-N
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Description

(S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. New Salt Formation and Pharmaceutical Use

This compound is involved in the formation of a new salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl] amino}-2-hydroxy-2-methylpropyl) oxy]-4-hydroxyphenyl} acetamide benzoate. This salt and its solvates have applications in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

2. Oxindole Synthesis via Palladium-Catalyzed CH Functionalization

The compound is used in the synthesis of oxindole through a process involving palladium-catalyzed CH functionalization. This approach is significant in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

3. Synthesis of Oxidation Reagents

It contributes to the synthesis of lesser-known stoichiometric oxidation reagents like Bobbitt's salt. These reagents have a wide range of applications, from oxidation of alcohols to oxidative cleavage of benzyl ethers (Mercadante et al., 2013).

4. Anti-Bacterial Studies

In anti-bacterial research, derivatives of this compound, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and shown to exhibit moderate to high antibacterial activity (Khalid et al., 2016).

5. Clinical Candidate Discovery in Cholesterol Management

This compound is part of the discovery process for clinical candidates like K-604, an aqueous-soluble inhibitor used in the management of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

6. Synthesis of Piperidine and Tetrahydropyridine Alkaloids

It is also involved in the synthesis of novel alkaloids, which are important in the study of natural products and their medicinal applications (Kesting et al., 2009).

7. Acetamide Derivatives for Antibacterial Activity

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for antibacterial purposes includes this compound. These derivatives have shown promising results against various bacterial strains (Iqbal et al., 2017).

8. Radical-Mediated Nitrile Translocation in Organic Synthesis

This compound plays a role in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, a process that involves radical-mediated nitrile translocation, demonstrating its importance in organic synthesis (Vervisch et al., 2012).

9. Novel Mannich Bases Synthesis

It is used in the synthesis of novel Mannich bases with pyrazolone moiety, characterized by electrochemical studies. These bases are relevant in the development of new pharmaceutical compounds (Naik et al., 2013).

properties

IUPAC Name

[(1S)-2-[(2R,4S)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-16(28)26-21-12-13-27(22(15-21)14-18-8-10-20(25)11-9-18)24(30)23(31-17(2)29)19-6-4-3-5-7-19/h3-11,21-23H,12-15H2,1-2H3,(H,26,28)/t21-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNOZMLEELSSCI-ZRBLBEILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN([C@@H](C1)CC2=CC=C(C=C2)Cl)C(=O)[C@H](C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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